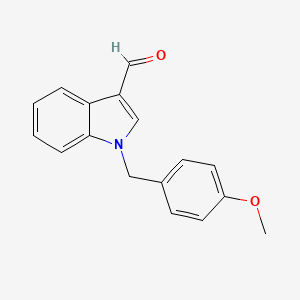amine CAS No. 928330-38-5](/img/structure/B3168387.png)
[(3-Fluorophenyl)methyl](prop-2-en-1-yl)amine
Overview
Description
“(3-Fluorophenyl)methylamine” is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 g/mol . This compound has several applications in the field of science and industry.
Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)methylamine” can be analyzed using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The molecular structure was elucidated by using single-crystal X-ray diffraction technique .Physical And Chemical Properties Analysis
“(3-Fluorophenyl)methylamine” has a molecular weight of 165.21 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational simulations .Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating
(3-Fluorophenyl)methylamine and its analogs have been studied for their potential role in modulating feeding, arousal, stress, and drug abuse through orexin receptors. One study explored the effects of selective orexin receptor antagonists in a binge eating model in female rats, highlighting the potential of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Dopamine Transporter Binding
Another area of research involves the investigation of the structure-activity relationships of compounds related to (3-Fluorophenyl)methylamine at the dopamine transporter, which is significant in understanding the therapeutic potential in models of psychostimulant abuse (Slack et al., 2020).
Cytotoxic Effects and Cancer Therapy
Compounds structurally similar to (3-Fluorophenyl)methylamine have been synthesized and evaluated for their cytotoxic effects against tumor cell lines. These studies provide insights into the potential use of such compounds in cancer therapy (Flefel et al., 2015).
Noncovalent Interactions and Molecular Design
Research has also been conducted on understanding the noncovalent interactions in derivatives of (3-Fluorophenyl)methylamine, providing valuable information for the molecular design of new compounds with desired properties (El-Emam et al., 2020).
These studies demonstrate the diverse scientific applications of (3-Fluorophenyl)methylamine and its related compounds, ranging from potential treatments for eating disorders and drug abuse to applications in cancer therapy and molecular design.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with peripheral chemoreceptors located on the carotid bodies .
Mode of Action
Compounds with similar structures have been reported to act as agonists of peripheral chemoreceptors . This suggests that (3-Fluorophenyl)methylamine may interact with its targets to stimulate a response.
Biochemical Pathways
It is suggested that similar compounds may modulate the serotonergic system, particularly the 5-ht 1a and 5-ht 3 receptors .
Pharmacokinetics
The compound is described as a powder at room temperature , which may suggest oral or intranasal administration routes
Result of Action
Similar compounds have been reported to show an antidepressant-like effect .
Action Environment
It is suggested that depression, which similar compounds may treat, could be due to a combination of genetic and environmental factors .
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVRIREXKOTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3168325.png)

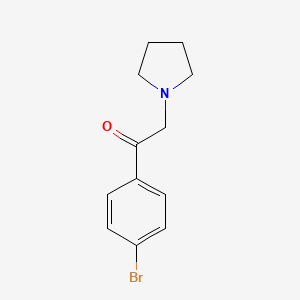
![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)
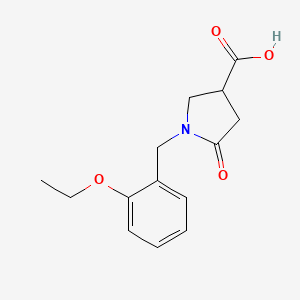
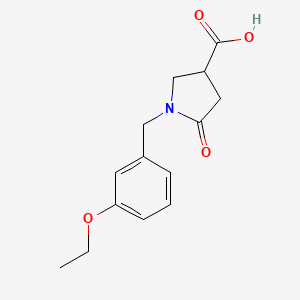
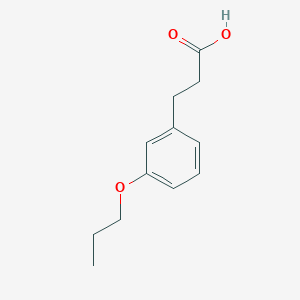

![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)
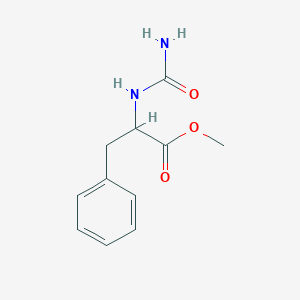
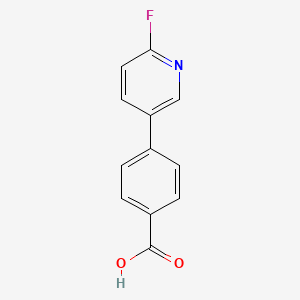
![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)

